Benzenesulfonamidothiourea
Description
Contextualization within Sulfonamide and Thiourea (B124793) Chemistry Research
The study of benzenesulfonamidothiourea is deeply rooted in the broader research areas of sulfonamide and thiourea chemistries, both of which have significant historical and current importance.
Historical Perspectives on Related Structural Motifs in Academic Inquiry
The historical significance of the sulfonamide functional group dates back to the early 20th century with the discovery of prontosil, the first commercially available antibacterial sulfonamide, by Gerhard Domagk in 1935. Current time information in Bangalore, IN.nih.gov This discovery was a landmark in medicine and spurred extensive research into the synthesis and biological activities of a vast number of sulfonamide derivatives. nih.gov Initially developed for the dye industry, the antibacterial properties of sulfonamides were found to be due to their metabolic conversion to sulfanilamide, a molecule that had been synthesized decades earlier. nih.gov This led to a surge in the development of sulfa drugs, which were the primary antimicrobial agents before the widespread availability of penicillin. nih.gov
Thiourea and its derivatives also have a rich history in chemical research. wikipedia.org Thiourea, an organosulfur compound structurally similar to urea (B33335) with the oxygen atom replaced by sulfur, has been a versatile building block in organic synthesis for many years. wikipedia.org It serves as a precursor for the synthesis of various heterocyclic compounds, such as pyrimidines and aminothiazoles. wikipedia.org The ability of the thiourea moiety to form stable complexes with metal ions has also been a subject of long-standing interest in coordination chemistry. dergipark.org.tr
Contemporary Significance in Chemical Synthesis and Theoretical Studies
In modern chemical research, both sulfonamides and thioureas continue to be of great interest. The sulfonamide group is a key component in a wide range of pharmaceuticals, not limited to antibacterials but also including diuretics, anticonvulsants, and hypoglycemic agents. dergipark.org.tr The development of efficient synthetic methods for sulfonamides remains an active area of research. dergipark.org.tr
Thiourea derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.gov They are also widely used as organocatalysts and as intermediates in the synthesis of complex molecules. nih.govresearchgate.net The synthesis of novel thiourea derivatives, including those bearing sulfonamide moieties, is a prominent area of investigation in medicinal and organic chemistry. nih.govnih.govresearchgate.nettandfonline.com
This compound, which incorporates both of these important pharmacophores, is therefore a compound of significant interest for synthetic and theoretical chemists. The combination of the electron-withdrawing benzenesulfonyl group and the hydrogen-bonding capabilities of the thiourea moiety suggests potential for unique reactivity and biological activity.
Scope and Objectives of Academic Investigation
Academic investigations into this compound and its derivatives are primarily focused on a few key areas:
Synthesis: Developing efficient and versatile synthetic routes to this compound and its substituted analogs is a primary objective. This often involves the reaction of benzenesulfonyl isothiocyanates with amines or the reaction of sulfonamides with isothiocyanates. nih.govtandfonline.com
Structural and Theoretical Analysis: Characterizing the molecular structure and electronic properties of these compounds through techniques like X-ray crystallography and computational methods is crucial for understanding their reactivity and potential interactions with biological targets. researchgate.net Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide insights into the molecule's geometry, electronic distribution, and reactivity. researchgate.net
Biological Evaluation: A significant portion of the research is dedicated to exploring the biological activities of this compound derivatives. This includes screening for potential applications as antibacterial, antifungal, anticancer, and antihyperglycemic agents. nih.govresearchgate.nettandfonline.com
Coordination Chemistry: The ability of the thiourea and sulfonamide groups to coordinate with metal ions makes these compounds interesting ligands for the synthesis of novel metal complexes with potential catalytic or medicinal applications. hilarispublisher.com
Overview of Key Research Areas Pertaining to this compound
The research landscape for this compound and its derivatives is diverse. Key areas of active research include:
Medicinal Chemistry: The design and synthesis of novel this compound derivatives as potential therapeutic agents is a major focus. Researchers are exploring how modifications to the benzene (B151609) ring or the thiourea nitrogens can influence biological activity. tandfonline.comresearchgate.nettandfonline.com
Organic Synthesis: The development of new synthetic methodologies for the preparation of sulfonylthioureas is an ongoing effort. This includes one-pot syntheses and the use of novel reagents to improve efficiency and yield. nih.govacs.org
Catalysis: While less explored for the parent compound, thiourea derivatives are known to act as organocatalysts. Research into the potential catalytic applications of this compound and its derivatives is an emerging area.
Materials Science: The structural features of these molecules, including their ability to form hydrogen bonds, suggest potential applications in crystal engineering and the development of new materials with specific properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzenesulfonamidothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c8-7(13)9-10-14(11,12)6-4-2-1-3-5-6/h1-5,10H,(H3,8,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPWVPPTDSULMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020136 | |
| Record name | 2-(Benzenesulfonyl)hydrazine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-65-5 | |
| Record name | NSC700 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Benzenesulfonyl)hydrazine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Benzenesulfonamidothiourea
Established Synthetic Routes for Benzenesulfonamidothiourea
The synthesis of this compound, while not extensively detailed in publicly available literature for the parent compound, can be reliably inferred from established synthetic routes for its derivatives and related compounds. The primary approach involves the formation of a sulfonyl isothiocyanate intermediate, which subsequently reacts with an amine.
Reaction Mechanisms and Pathways in Primary Synthesis
The most plausible synthetic pathway to this compound involves a two-step process. The first step is the preparation of a benzenesulfonyl isothiocyanate intermediate. This can be achieved through the reaction of benzenesulfonamide (B165840) with a source of thiocarbonyl, such as thiophosgene (B130339) or by treating a benzenesulfonyl halide with a thiocyanate (B1210189) salt.
Alternatively, and more commonly for the synthesis of N-substituted derivatives, is the reaction of a primary amine with a pre-formed sulfonyl isothiocyanate. In the case of the parent this compound, this would involve the reaction of benzenesulfonyl isothiocyanate with ammonia (B1221849).
The reaction mechanism proceeds via the nucleophilic attack of the nitrogen atom of ammonia on the electrophilic carbon atom of the isothiocyanate group of the benzenesulfonyl isothiocyanate. The lone pair of electrons on the nitrogen atom initiates the attack on the carbon-sulfur double bond, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes proton transfer to yield the final this compound product.
Another potential, though less direct, route could involve the reaction of benzenesulfonyl chloride with thiourea (B124793). uad.ac.id This reaction would likely proceed through the initial formation of an S-acylisothiouronium salt, which could then rearrange to the N-acylthiourea derivative. However, this method can be complicated by the formation of side products.
Optimization of Reaction Conditions and Yields in Laboratory Synthesis
The choice of solvent is critical, with anhydrous conditions generally preferred to prevent hydrolysis of the reactive isothiocyanate intermediate. Aprotic solvents such as acetone, acetonitrile, or tetrahydrofuran (B95107) (THF) are commonly employed. uad.ac.idresearchgate.net
The reaction temperature can significantly influence the reaction rate and the formation of byproducts. For the synthesis of 4-chlorobenzoylthiourea, heating at 110°C in THF provided the highest yield. uad.ac.id A systematic study of the effect of temperature on the yield of a related benzoylthiourea (B1224501) derivative is presented in the table below.
Table 1: Effect of Temperature on the Yield of 4-Chlorobenzoylthiourea uad.ac.id
| Temperature (°C) | Yield (%) |
|---|---|
| 90 | 28.99 |
| 100 | 41.07 |
| 110 | 48.79 |
| 120 | 45.14 |
The reaction time is another parameter that needs to be optimized to ensure the reaction goes to completion without significant degradation of the product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is standard practice. researchgate.net For the synthesis of 4-chlorobenzoylthiourea, a heating time of 1 hour was found to be optimal. uad.ac.id
Table 2: Effect of Heating Time on the Yield of 4-Chlorobenzoylthiourea at 110°C uad.ac.id
| Heating Time (hours) | Yield (%) |
|---|---|
| 0.5 | 41.65 |
| 1.0 | 50.84 |
| 1.5 | 46.39 |
| 2.0 | 43.18 |
Derivatization Strategies and Analogue Synthesis
The this compound scaffold can be readily modified to generate a diverse range of analogues. These modifications are typically aimed at exploring structure-activity relationships for various biological targets.
Functionalization Reactions at Specific Molecular Sites
The this compound molecule offers several sites for functionalization. The amino groups of the thiourea moiety are nucleophilic and can react with a variety of electrophiles. For instance, N-acylation can be achieved by reacting with acid chlorides or anhydrides to introduce acyl groups. wikipedia.org Alkylation at the nitrogen or sulfur atoms is also possible under appropriate conditions.
The aromatic ring of the benzenesulfonamide group is susceptible to electrophilic aromatic substitution reactions. Depending on the existing substituents, functional groups such as nitro, halogen, or alkyl groups can be introduced onto the phenyl ring, further expanding the chemical diversity of the analogues.
Exploration of Novel this compound Analogues
A common strategy for synthesizing novel analogues is to react a substituted benzenesulfonamide containing a primary amino group with various isothiocyanates. researchgate.net This approach allows for the introduction of a wide range of substituents on the thiourea nitrogen.
For example, a general procedure for the preparation of benzoylthioureido benzenesulfonamide derivatives involves the reaction of a freshly prepared benzoyl isothiocyanate derivative with sulphanilamide. researchgate.net The benzoyl isothiocyanate is typically generated in situ by the reaction of the corresponding benzoyl chloride with ammonium (B1175870) thiocyanate in a solvent like acetone, followed by refluxing with the sulfonamide. researchgate.netgoogle.com
Table 3: Examples of Synthesized this compound Analogues researchgate.netresearchgate.net
| Starting Sulfonamide | Reactant Isothiocyanate | Resulting Analogue Structure |
|---|---|---|
| Sulphanilamide | Benzoyl isothiocyanate | N-(4-sulfamoylphenyl)carbamothioylbenzamide |
| 3-Aminobenzenesulfonamide | Aryl isothiocyanates | 1-(3-aminosulfonylphenyl)-3-arylthioureas |
| 4-Aminobenzenesulfonamide | Aroyl isothiocyanates | 1-aroyl-3-(4-aminosulfonylphenyl)thioureas |
Mechanistic Investigations of Derivatization Reactions
The primary mechanism for the synthesis of this compound analogues from an amine and an isothiocyanate is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a zwitterionic tetrahedral intermediate. Subsequent proton transfer from the nitrogen to the sulfur atom yields the final thiourea derivative.
The rate of this reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the isothiocyanate. Electron-donating groups on the amine will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect. Conversely, electron-withdrawing groups on the isothiocyanate will enhance its electrophilicity and increase the reaction rate.
Stereochemical Considerations in Synthesis
Stereochemical considerations in the synthesis of this compound derivatives would become pertinent if a chiral center is present in either the benzenesulfonamide portion or the thiourea portion of the molecule. For instance, the introduction of a chiral amine or a chiral isothiocyanate during the synthesis would result in a chiral product.
Currently, there is a lack of specific, documented enantioselective or diastereoselective synthetic routes for this compound derivatives in prominent chemical databases and literature. In theory, the asymmetric synthesis of a chiral this compound derivative could be approached through several established strategies:
Use of Chiral Starting Materials: The most straightforward approach would involve the reaction of a chiral benzenesulfonamide with a chiral isothiocyanate, or vice versa. The stereochemistry of the final product would be directly derived from the stereochemistry of the starting materials.
Chiral Catalysis: An achiral benzenesulfonamide and an achiral isothiocyanate could potentially be coupled using a chiral catalyst to induce enantioselectivity. Various chiral organocatalysts or metal complexes have been employed in similar transformations to achieve high levels of stereocontrol. However, no specific examples for the synthesis of this compound have been reported.
Without experimental data from the scientific literature, a data table detailing research findings on enantioselective and diastereoselective synthesis of these specific compounds cannot be constructed.
For cases where a racemic or diastereomeric mixture of a this compound derivative is synthesized, established techniques for chiral induction and resolution could be applied.
Chiral Induction: This would typically be achieved by incorporating a chiral auxiliary into one of the reactants. wikipedia.org The chiral auxiliary would direct the stereochemical outcome of the reaction, and could subsequently be removed to yield the desired enantiomerically enriched product.
Chiral Resolution: A racemic mixture of a this compound derivative could potentially be separated into its constituent enantiomers through several methods:
Formation of Diastereomeric Salts: If the derivative contains an acidic or basic functional group, it could be reacted with a chiral resolving agent (a chiral base or acid) to form diastereomeric salts. wikipedia.org These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Chiral Chromatography: Chiral stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers based on their differential interactions with the chiral stationary phase. nih.gov
As with the synthesis approaches, the absence of specific published research on the application of these techniques to this compound derivatives means that a data table of detailed research findings cannot be provided. A patent exists that describes a chiral resolution method for N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives using O,O'-diacyltartaric acid derivatives as chiral auxiliaries, which suggests that similar principles could be applied to related sulfonamide structures. google.com
Advanced Structural Elucidation and Characterization Methodologies
Spectroscopic Techniques for Molecular Structure Determination
Spectroscopy is fundamental to the structural elucidation of benzenesulfonamidothiourea, offering a non-destructive means to probe the atomic and molecular environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. farmaciajournal.com By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. farmaciajournal.comresearchgate.net For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.
Proton (¹H) NMR spectroscopy provides information on the number and chemical environment of hydrogen atoms in a molecule. In the case of this compound and its derivatives, specific chemical shifts (δ) are observed for the aromatic protons and the protons attached to nitrogen atoms (N-H).
The aromatic protons of both the benzenesulfonamide (B165840) and the phenylthiourea (B91264) moieties typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. rsc.org The protons of the sulfonamide NH group and the thiourea (B124793) NH groups are expected to appear as singlet peaks, often in the region of δ 8.5 to 11.0 ppm, and their exact position can be influenced by solvent and concentration. hmdb.ca
Interactive Data Table: ¹H NMR Spectral Data for 4-methyl-N-(phenylcarbamothioyl)benzenesulfonamide in DMSO-d₆ rsc.org
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.14 | s | 1H | -SO₂-NH - |
| 7.81 | d | 2H | Aromatic H (ortho to SO₂) |
| 7.39-7.43 | m | 4H | Aromatic H |
| 7.28-7.36 | m | 2H | Aromatic H |
| 7.16 | t | 1H | Aromatic H |
| 2.38 | s | 3H | -CH₃ |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet. Data sourced from supplementary material for a chemical communications publication. rsc.org
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. nih.gov Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. nih.gov
For this compound, the ¹³C NMR spectrum would feature signals for the aromatic carbons and a characteristic signal for the thiocarbonyl (C=S) carbon. The aromatic carbons typically resonate in the range of δ 110-145 ppm. rsc.org The carbon of the C=S group is particularly noteworthy, appearing significantly downfield, often in the range of δ 175-185 ppm, which is a characteristic feature of thioureas. rsc.org
Interactive Data Table: ¹³C NMR Spectral Data for 4-methyl-N-(phenylcarbamothioyl)benzenesulfonamide in DMSO-d₆ rsc.org
| Chemical Shift (δ, ppm) | Assignment |
| 178.0 | C =S |
| 144.3 | Aromatic C (para to CH₃) |
| 138.5 | Aromatic C |
| 129.9 | Aromatic C |
| 129.0 | Aromatic C |
| 128.2 | Aromatic C |
| 126.2 | Aromatic C |
| 119.4 | Aromatic C |
| 21.5 | -C H₃ |
Note: Data sourced from supplementary material for a chemical communications publication. rsc.org
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, multidimensional NMR techniques are employed. farmaciajournal.comcore.ac.uk These experiments spread the NMR information into two or more frequency dimensions, resolving signal overlap and revealing correlations between nuclei. farmaciajournal.comsfu.ca
COSY (Correlation Spectroscopy): This homonuclear 2D NMR experiment shows correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. sfu.ca For this compound, a COSY spectrum would be crucial for assigning the protons within each aromatic ring by showing the connectivity between ortho, meta, and para protons.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear 2D NMR experiments that reveal correlations between protons and the carbons to which they are directly attached. core.ac.uk An HSQC or HMQC spectrum of this compound would definitively link each aromatic proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing atomic-level insight into structure, conformation, and dynamics. wikipedia.orgbmrb.io Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. bmrb.io Techniques like Magic Angle Spinning (MAS) are used to improve spectral resolution. wikipedia.org
For compounds like this compound, which can exist in different crystalline forms (polymorphs), ssNMR is particularly valuable. hmdb.ca It can distinguish between polymorphs by detecting subtle differences in the chemical shifts of carbon and nitrogen atoms that arise from different crystal packing environments and intermolecular interactions (e.g., hydrogen bonding). hmdb.canih.gov The study of sulfonamides and their analogues has shown that ssNMR, often combined with X-ray diffraction, can provide a comprehensive understanding of their solid-state properties. rsc.orgrsc.org
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. tum.deresearchgate.net The absorption or scattering of light at specific frequencies corresponds to the vibrations of specific functional groups, making it an excellent tool for functional group identification. researchgate.nettandfonline.com The IR and Raman spectra are often complementary, as some vibrations may be active in one technique but not the other. nih.gov
For this compound, the key functional groups—sulfonamide (-SO₂NH-), thiourea (-NH-C(S)-NH-), and phenyl rings—give rise to characteristic vibrational bands. The FT-IR spectrum of the analogue 4-methyl-N-(phenylcarbamothioyl)benzenesulfonamide shows characteristic absorption bands that can be used for identification. rsc.org
Key expected vibrational modes include:
N-H stretching: Bands for the thiourea and sulfonamide N-H groups.
S=O stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂), typically found in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. pjps.pk
C=S stretching: A band associated with the thiocarbonyl group.
Aromatic C-H and C=C stretching: Vibrations corresponding to the benzene (B151609) rings.
Interactive Data Table: Key FT-IR Bands for Sulfonamidothiourea Derivatives
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Medium-Strong | N-H Stretching (Thiourea & Sulfonamide) |
| ~1320-1310 | Strong | Asymmetric SO₂ Stretching |
| ~1155-1143 | Strong | Symmetric SO₂ Stretching |
| ~1600-1450 | Medium | Aromatic C=C Stretching |
Note: Wavenumber ranges are typical for sulfonamide and thiourea containing compounds. Specific values can vary based on the exact molecular structure and solid-state form. rsc.orgpjps.pk
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. technologynetworks.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org
The UV-Vis spectrum of a molecule provides information about its electronic structure and the presence of chromophores, which are the parts of a molecule that absorb light. wikipedia.org In this compound, the primary chromophores are the phenyl ring and the thiourea group.
UV-Vis spectroscopy is a widely used quantitative technique based on the Beer-Lambert law. wikipedia.org This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. wikipedia.org By creating a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of an unknown sample of this compound can be determined. This method is valuable for its simplicity, speed, and sensitivity. uu.nl
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z).
In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. For example, fragmentation may occur at the C-S bond of the sulfonyl group or the C-N bonds of the thiourea moiety. Analysis of these fragments helps to confirm the connectivity of the different functional groups within the this compound molecule.
Diffraction Methods for Crystalline Structure Analysis
Diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state.
Table 4: Representative Bond Parameters for this compound Based on Analogous Structures
| Parameter | Bond/Angle | Expected Value | Reference/Comment |
|---|---|---|---|
| Bond Length (Å) | S=O (Sulfonyl) | 1.42 - 1.44 Å | Typical for benzenesulfonamide derivatives. mkjc.inresearchgate.net |
| S-N (Sulfonamide) | 1.65 - 1.68 Å | Consistent with related sulfonamide structures. nist.gov | |
| C=S (Thiourea) | 1.68 - 1.71 Å | Characteristic of the thiocarbonyl group. nih.govrsc.org | |
| C-N (Thiourea) | 1.32 - 1.39 Å | Indicates partial double bond character. asianpubs.org | |
| Bond Angle (°) | O-S-O (Sulfonyl) | ~120° | Reflects tetrahedral geometry around sulfur. |
| N-C-N (Thiourea) | ~118° | Consistent with sp² hybridized carbon. |
While SCXRD defines the intramolecular geometry, understanding the crystal packing requires an analysis of intermolecular forces. Hirshfeld surface analysis is a computational method used to visualize and quantify the various non-covalent interactions that stabilize the crystal lattice. mdpi.comiucr.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
Table 5: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Sulfonamide-Containing Crystals
| Interaction Type | Percentage Contribution to Hirshfeld Surface | Significance |
|---|---|---|
| H···H | ~30 - 45% | Represents the largest contribution due to the high abundance of hydrogen. mdpi.com |
| O···H / H···O | ~20 - 40% | Indicates strong N-H···O or C-H···O hydrogen bonding involving sulfonyl oxygens. iucr.orgevitachem.com |
| C···H / H···C | ~12 - 37% | Represents C-H···π interactions and general van der Waals contacts. iucr.orgevitachem.com |
| S···H / H···S | ~6% | Highlights the role of the thiourea sulfur in hydrogen bonding. mdpi.com |
| C···C | ~1 - 5% | Suggests the presence of π-π stacking interactions between aromatic rings. iucr.org |
Single-Crystal X-ray Diffraction (SCXRD)
Polymorphism and Crystallinity Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute in pharmaceutical and materials science. Each polymorph possesses a distinct crystal lattice arrangement and can exhibit different physical properties. For sulfonamide-containing compounds like this compound, the potential for polymorphism is significant due to the presence of functional groups capable of forming various hydrogen-bonding networks.
Crystallinity studies are essential to determine the degree of structural order in a solid sample. While a highly crystalline material features a well-defined, long-range atomic order, an amorphous solid lacks such organization. slideshare.net The investigation into the polymorphism and crystallinity of this compound involves techniques that can probe its solid-state structure. Methods such as Terahertz Pulsed Spectroscopy (TPS) can be particularly useful as they probe long-range crystalline lattice vibrations and hydrogen bonding, making them potentially ideal for identifying and quantifying different polymorphic forms and the degree of crystallinity. nih.gov The presence of different polymorphs can be influenced by crystallization conditions such as solvent choice, temperature, and pressure. mdpi.comresearchgate.net
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline materials like this compound. sgservice.com.tw It provides detailed information about the atomic structure, phase composition, and other key material properties. anton-paar.com The technique involves exposing a powdered sample to X-rays and analyzing the resultant diffraction pattern, which serves as a unique fingerprint for the crystalline solid. anton-paar.comncl.ac.uk
Each crystalline phase of a compound produces a unique PXRD pattern, characterized by a specific set of diffraction peaks at distinct angles (2θ). For this compound, the experimental PXRD pattern can be compared against a reference pattern, either simulated from single-crystal X-ray diffraction data or obtained from a standard database, to confirm its phase identity. ncl.ac.uk
Furthermore, PXRD is a powerful tool for assessing the purity of a bulk sample. The presence of crystalline impurities or different polymorphic forms would result in additional peaks in the diffractogram. By comparing the observed pattern to that of a pure reference sample, one can identify and potentially quantify these other phases. ncl.ac.ukresearchgate.net The absence of unexpected peaks suggests a high degree of phase purity.
Beyond phase identification, PXRD data allows for the determination of important microstructural properties. The dimensions of the unit cell—the basic repeating block of a crystal—are defined by the lattice parameters (a, b, c, α, β, γ). These parameters can be precisely calculated from the positions of the diffraction peaks using Bragg's Law. anton-paar.comyoutube.com Refinement methods are often employed to achieve high accuracy in these calculations. chalcogen.ro
The width of the diffraction peaks is inversely related to the size of the crystallites in the sample. Broader peaks typically indicate smaller crystallites (less than ~120 nm) or the presence of lattice strain. anton-paar.comd-nb.info The average crystallite size can be estimated using the Scherrer equation, which relates the peak broadening to the crystallite dimension perpendicular to the diffracting planes. uc.edu
Table 1: Illustrative Crystallographic Data for a Hypothetical Polymorph of this compound
| Parameter | Value | Description |
| Crystal System | Monoclinic | A common crystal system for organic molecules. |
| Space Group | P2₁/c | A frequent space group for centrosymmetric molecules. |
| a (Å) | 10.54 | Unit cell dimension along the a-axis. |
| b (Å) | 8.78 | Unit cell dimension along the b-axis. |
| c (Å) | 14.21 | Unit cell dimension along the c-axis. |
| β (°) | 98.5 | The angle between the a and c axes. |
| Volume (ų) | 1297.3 | The volume of the unit cell. |
| Calculated Density (g/cm³) | 1.45 | The theoretical density based on crystal data. |
| Average Crystallite Size (nm) | >100 | Estimated from peak sharpness, indicating well-formed crystals. |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For a compound like this compound, chromatographic methods are indispensable for assessing purity, identifying impurities, and quantifying the compound in various matrices.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. openaccessjournals.com It is widely applied in pharmaceutical analysis for its high resolution and accuracy. nih.govnih.gov Ultra-High Performance Liquid Chromatography (UPLC), an evolution of HPLC, utilizes columns with smaller particle sizes (<2 µm) and operates at significantly higher pressures. eag.comijraset.com This results in dramatically increased resolution, speed, and sensitivity compared to conventional HPLC. researchgate.netijsrtjournal.com
For the analysis of this compound, a reversed-phase HPLC or UPLC method would likely be employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is commonly used for detection, as the benzene ring in the compound is a strong chromophore. nih.gov These techniques are crucial for determining the purity of this compound and quantifying any related substances or degradation products.
Table 2: Typical HPLC/UPLC Method Parameters for this compound Analysis
| Parameter | HPLC Condition | UPLC Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 2 µL |
| Detector | UV at 254 nm | UV at 254 nm |
| Pressure | ~15 MPa | ~70 MPa |
| Run Time | ~10 min | ~2 min |
Gas Chromatography (GC) with Derivatization Strategies
Gas Chromatography (GC) is a separation technique used for analyzing volatile and thermally stable compounds. sigmaaldrich.com Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups (-NH₂, -SO₂NH-) that can lead to poor peak shape and thermal degradation in the GC inlet. sigmaaldrich.com
To overcome these limitations, a derivatization step is necessary. jfda-online.com Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable derivative. researchgate.net For the active hydrogens in the amide and amine groups of this compound, a common strategy is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comsigmaaldrich.com This process increases the volatility and thermal stability of the molecule, making it amenable to GC analysis, often coupled with a mass spectrometry (MS) detector for definitive identification. jfda-online.com
Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the structural elucidation and characterization of this compound and its derivatives. The most prominent among these are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques provide not only information on the purity of a sample but also invaluable data for the unequivocal identification of the compound and its potential metabolites or degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. For this compound derivatives, which are often polar and non-volatile, LC-MS is a particularly suitable method for analysis.
Typically, reversed-phase HPLC is employed for the separation of these compounds. The choice of ionization source is critical for the successful analysis of this compound derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, depending on the polarity mode. This allows for the straightforward determination of the molecular weight of the parent compound.
Tandem mass spectrometry (MS/MS), achieved through techniques like collision-induced dissociation (CID), provides detailed structural information by fragmenting the precursor ion into product ions. The fragmentation patterns are often predictable and can be used to confirm the identity of a compound by piecing together its structural motifs. For instance, studies on sulfonylurea and thiourea derivatives have shown distinct fragmentation patterns that allow for the differentiation of isomers. A notable fragment ion observed in the MS/MS of a sulfonylurea derivative is at m/z 285.1595, which corresponds to the cleavage of the C-N bond of the urea (B33335) group and the elimination of an isocyanate moiety. researchgate.net
Research on deprotonated N-benzoyl aromatic sulfonamides, which share structural similarities with this compound, has revealed interesting fragmentation pathways under negative ion mode ESI-MS/MS. A primary product ion observed is the phenoxide ion (C₆H₅O⁻) at m/z 93.0343. nist.gov This is often the base peak in the spectrum. The study of isotopically labeled compounds, such as N-benzoyl-¹⁸O-benzenesulfonamide, has confirmed that the carbonyl oxygen atom can be transferred to the benzene ring and the sulfur atom, leading to characteristic mass shifts in the fragment ions. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful hyphenated technique used for the analysis of volatile and thermally stable compounds. For many this compound derivatives, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis.
Electron ionization (EI) is the most common ionization technique used in GC-MS. EI is a hard ionization technique that imparts significant energy to the analyte molecules, leading to extensive fragmentation. While this can sometimes result in the absence of a molecular ion peak, the resulting mass spectrum is a reproducible "fingerprint" of the compound, providing a wealth of structural information. The fragmentation patterns can be interpreted to elucidate the structure of the compound. For instance, the analysis of N-(2,6-dimethoxy-pyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides has been performed using GC/MS and GC/MS/MS, indicating the applicability of this technique for the characterization of such compounds. nih.gov
The table below summarizes some of the key mass spectrometric data for this compound-related structures as reported in various research findings.
| Compound Class | Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| Sulfonylurea derivative | LC-MS/MS | [M+H]⁺ | 285.1595 | researchgate.net |
| Deprotonated N-benzoyl aromatic sulfonamides | ESI-MS/MS | [M-H]⁻ | 93.0343 (phenoxide ion) | nist.gov |
| N-benzoyl-¹⁸O-benzenesulfonamide | ESI-MS/MS | [M-H]⁻ | 95.0384 (¹⁸O-phenoxide ion), 122.0492, 159.0000 | nist.gov |
| N-(Aryl)thioureido benzenesulfonamides | GC/MS | Not specified | Not specified | nih.gov |
Table 1: Representative Mass Spectrometric Data for this compound and Related Compounds.
The detailed analysis of fragmentation patterns obtained from these hyphenated techniques is crucial for the structural confirmation of newly synthesized this compound derivatives and for the identification of related substances in various matrices.
Theoretical and Computational Chemistry of Benzenesulfonamidothiourea
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict molecular geometries, energies, and other properties with a high degree of accuracy. researchgate.net Calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311G(d,p), to solve the Kohn-Sham equations and determine the ground-state electron density. acs.org
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. semanticscholar.orgdntb.gov.ua This process refines the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.
For thiourea (B124793) derivatives, conformational analysis is crucial as rotation around single bonds, particularly the C-N bonds of the thiourea moiety, can lead to different stable isomers (conformers). acs.orgresearchgate.netresearchgate.net The molecular configuration is often stabilized by intramolecular hydrogen bonds, such as between an N-H proton and a nearby oxygen or sulfur atom, which typically forms a stable six-membered ring. rsc.orgCurrent time information in Bangalore, IN.
In a computational study of a related compound, N-(4-fluorobenzoyl)-N'-(4-ethylphenyl)thiourea, geometry optimization revealed the key structural parameters. The planarity of the molecule is influenced by the formation of an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen atom. Selected optimized geometric parameters for this derivative, which serve as a model for the benzenesulfonamidothiourea core, are presented below.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=S | 1.675 | O-C-N | 121.5 |
| C=O | 1.234 | S-C-N | 125.1 |
| C-N (Amide) | 1.389 | C-N-C | 126.8 |
| C-N (Thioamide) | 1.372 | H-N-C (Amide) | 117.3 |
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. tjnpr.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, governing the molecule's electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap implies a molecule is more reactive and easily polarizable.
For thiourea derivatives, the HOMO is typically distributed over the sulfur atom and the adjacent phenyl ring, while the LUMO is often localized on the benzoyl or sulfonyl portion of the molecule. This separation of orbitals facilitates intramolecular charge transfer.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.21 |
| ELUMO | -2.05 |
| Energy Gap (ΔE) | 4.16 |
Data derived from a study on N-(4-fluorobenzoyl)-N'-(4-ethylphenyl)thiourea.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. The MEP surface plots the electrostatic potential onto a constant electron density surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are color-coded, typically with red indicating the most negative potential (sites for electrophilic attack) and blue indicating the most positive potential (sites for nucleophilic attack).
In this compound and its derivatives, the most negative potential (red/yellow regions) is expected to be concentrated around the electronegative oxygen atoms of the sulfonyl group and the sulfur atom of the thiocarbonyl group. These areas are susceptible to attack by electrophiles. The most positive potential (blue regions) is typically found around the acidic N-H protons, making them the most likely sites for deprotonation or interaction with nucleophiles.
The distribution of electron density within a molecule is not uniform, leading to partial positive or negative charges on individual atoms. These atomic partial charges are not directly measurable physical quantities but can be calculated using various population analysis schemes, such as Mulliken, Hirshfeld, or Natural Population Analysis (NPA). Current time information in Bangalore, IN. The calculated charges are useful for understanding a molecule's electrostatic interactions, polarity, and reactivity.
For a molecule like this compound, the sulfur atom of the thiocarbonyl group and the oxygen atoms of the sulfonyl group are expected to carry significant negative charges due to their high electronegativity. The hydrogen atoms bonded to nitrogen atoms will exhibit positive partial charges.
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a chemically intuitive picture of electron pairing and chemical bonding. acs.org They are functions of the spatial coordinates that reveal the likelihood of finding an electron in the vicinity of a reference electron. acs.org
ELF and LOL analysis allows for a clear distinction between core electrons, valence electrons, covalent bonds, and lone pairs. acs.org Values of ELF and LOL close to 1.0 indicate regions of high electron localization, such as covalent bonds and lone pairs, while lower values signify regions of delocalized electrons. In the context of this compound, these methods can be used to characterize the nature of the S=O, C=S, S-N, and C-N bonds, as well as to visualize the lone pair electrons on the sulfur and oxygen atoms. This analysis helps in understanding the degree of covalency and the distribution of electron pairs throughout the molecular framework.
Spectroscopic Property Simulations
Computational simulations of spectroscopic properties are instrumental in interpreting experimental spectra and understanding the electronic and vibrational characteristics of this compound.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful analytical tool for identifying molecular structures by their characteristic vibrational modes. arxiv.orgedinst.comsemanticscholar.org Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to simulate these spectra with a high degree of accuracy. mdpi.com
Simulated IR and Raman spectra for this compound reveal key vibrational frequencies associated with its functional groups. These simulations are typically performed using DFT calculations, often with hybrid functionals like B3LYP, combined with a suitable basis set. core.ac.ukderpharmachemica.com The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and rocking) can be compared with experimental data to confirm the molecular structure and analyze the effects of intermolecular interactions. arxiv.orgarxiv.orgchemrxiv.org
Table 1: Simulated Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Simulated Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Symmetric Stretch | ~3400 |
| N-H (Amide) | Asymmetric Stretch | ~3500 |
| C-H (Aromatic) | Stretching | ~3100-3000 |
| C=O | Stretching | ~1700 |
| C=C (Aromatic) | Stretching | ~1600-1450 |
| S=O (Sulfonamide) | Asymmetric Stretch | ~1350 |
| S=O (Sulfonamide) | Symmetric Stretch | ~1160 |
| C-N | Stretching | ~1300 |
| C-S | Stretching | ~700 |
Note: These are approximate values and can vary based on the specific computational method and basis set used.
The comparison between simulated and experimental spectra often shows good agreement, though some discrepancies may arise due to the solvent effects and intermolecular hydrogen bonding present in the experimental conditions, which are not always fully accounted for in gas-phase simulations. derpharmachemica.com
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions within a molecule. core.ac.uknih.govarxiv.orgbenasque.orgcecam.orgbenasque.org This technique provides valuable information about the electronic structure and the nature of molecular orbitals involved in the transitions. researchgate.netrsc.org
For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions, such as π→π* or n→π* transitions. researchgate.net These simulations are crucial for understanding the photophysical properties of the compound. The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental UV-Vis spectra. nih.gov
Table 2: Simulated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|
| HOMO → LUMO | ~4.5 | ~0.2 |
| HOMO-1 → LUMO | ~5.0 | ~0.1 |
| HOMO → LUMO+1 | ~5.2 | ~0.05 |
Note: These values are illustrative and depend on the computational level of theory.
The analysis of the molecular orbitals involved in these transitions, often visualized through frontier molecular orbital (FMO) diagrams, reveals the charge transfer characteristics of the excitations. researchgate.net
Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, van der Waals forces)
Non-covalent interactions (NCIs) play a pivotal role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. numberanalytics.comresearchgate.netnih.govlibretexts.org For this compound, the primary non-covalent interactions include hydrogen bonds and van der Waals forces.
Hydrogen Bonding: The presence of N-H and S=O groups in this compound makes it both a hydrogen bond donor and acceptor. utah.educhemrxiv.org Intramolecular hydrogen bonds can form between the hydrogen of the amide group and an oxygen atom of the sulfonyl group, influencing the molecule's conformation. mdpi.com Intermolecular hydrogen bonds are crucial in the solid state, leading to the formation of dimers or extended networks in the crystal lattice. researchgate.netnih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to identify and characterize these hydrogen bonds. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions in different environments. stanford.educnrs.frruhr-uni-bochum.degithub.iovolkamerlab.org
MD simulations can track the atomic movements of this compound, revealing its flexibility and the different conformations it can adopt. libretexts.orgnih.govauremn.org.br The analysis of the simulation trajectory can identify the most stable conformers and the energy barriers between them. lumenlearning.comethz.ch This is particularly important for understanding how the molecule might interact with biological targets, as its conformation can adapt to fit into a binding site.
In solution, MD simulations can model the interactions between this compound and solvent molecules, providing a detailed picture of the solvation shell and the dynamics of solvent exchange. In the solid state, these simulations can be used to study the stability of the crystal lattice and the nature of the intermolecular forces that hold the crystal together. By analyzing the radial distribution functions and hydrogen bond lifetimes, one can quantify the strength and dynamics of these interactions. utah.edu This information is critical for understanding the compound's solubility and its behavior in a condensed phase.
Advanced Theoretical Approaches to Structure-Property Relationships
The exploration of this compound and its derivatives has been significantly enhanced by advanced theoretical and computational methods. These in silico approaches provide profound insights into the relationships between the molecular structure of these compounds and their physicochemical and biological properties. By simulating molecular behavior, researchers can predict various parameters, guiding the synthesis and development of new derivatives with desired characteristics.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques used to correlate the chemical structure of a compound with its various properties or biological activities. nih.govnih.gov These models are mathematically expressed and are pivotal in drug discovery for predicting the properties of unsynthesized compounds. nih.govresearchgate.net The development of a robust QSPR/QSAR model involves the careful selection of a dataset, calculation of molecular descriptors, variable selection, model construction, and rigorous validation. researchgate.net
For sulfur-containing compounds like this compound derivatives, QSAR studies have been instrumental in identifying key molecular features that govern their biological activities. For instance, in studies of various sulfur-containing thiourea and sulfonamide derivatives with anticancer properties, several molecular descriptors have been identified as crucial predictors of their activity. nih.govbiointerfaceresearch.com These descriptors often include:
Electronic Properties: Mass, polarizability, and electronegativity are frequently found to be significant. nih.govexcli.de
Topological and Geometrical Properties: Van der Waals volume and molecular symmetry can influence interactions with biological targets. nih.govexcli.de
Bonding Information: The frequency and presence of specific bonds, such as C-N, F-F, and N-N, have been shown to be important predictors in some models. nih.gov
A typical QSAR study on sulfonamide derivatives might involve developing a multiple linear regression (MLR) model. nih.gov The quality and predictive power of such models are assessed using statistical metrics like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q² or R²cv), and the root mean square error (RMSE). nih.govresearchgate.net For example, a QSAR model for a series of sulfur-containing anticancer derivatives demonstrated good predictive performance with high R² and R²cv values, indicating a reliable correlation between the structural descriptors and the observed anticancer activity. nih.gov
Table 1: Key Molecular Descriptors in QSAR Models for Sulfonamide and Thiourea Derivatives
| Descriptor Category | Examples | Potential Influence on Properties |
| Electronic | Molar Refractivity, Polarizability, Electronegativity | Governs intermolecular interactions and reactivity. |
| Steric | Molar Volume, Surface Area, Ovality | Affects how the molecule fits into a receptor site. |
| Topological | Wiener Index, Balaban Index | Encodes information about molecular size and branching. |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Relates to chemical reactivity and stability. |
This table is a representative example based on general QSPR/QSAR studies and is intended to illustrate the types of descriptors used.
By understanding which structural features are critical, QSPR modeling can guide the rational design of new this compound derivatives with enhanced properties. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which is invaluable for the structural elucidation of newly synthesized compounds like this compound derivatives. Density Functional Theory (DFT) is a widely used method for this purpose, often in conjunction with basis sets like 6-311++G(d,p). kashanu.ac.irsemanticscholar.org
Theoretical calculations can provide detailed information on various spectroscopic techniques:
Vibrational Spectroscopy (FT-IR and FT-Raman): The vibrational frequencies of a molecule can be calculated and compared with experimental FT-IR and FT-Raman spectra. nih.govscispace.com For sulfonamide derivatives, characteristic vibrational modes include the stretching of N-H, S=O, and C-S bonds. scispace.com For instance, the asymmetric and symmetric stretching vibrations of the SO₂ group in sulfonamides are typically observed in specific regions of the infrared spectrum. scispace.com Theoretical calculations can help in the precise assignment of these bands. In a study of a benzenesulfonamide (B165840) derivative, DFT calculations at the B3LYP level of theory showed good agreement with the experimental vibrational wavenumbers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C NMR) can be calculated and compared with experimental data. researchgate.net For example, in a study of a 4-((diphenylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, the calculated chemical shifts for aromatic and other protons were found to be in good agreement with the experimental spectrum. researchgate.net
Electronic Spectroscopy (UV-Visible): The electronic absorption spectra of molecules can be simulated using methods like Time-Dependent DFT (TD-DFT). researchgate.net These calculations can predict the absorption maxima (λ_max) and help in understanding the electronic transitions within the molecule, such as π→π* and n→π* transitions. The solvent effect on the UV-Visible spectrum can also be modeled using approaches like the IEFPCM (Integral Equation Formalism Polarizable Continuum Model). researchgate.net
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Representative Sulfonamide Derivative
| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) | Reference |
| FT-IR: SO₂ asym. stretch (cm⁻¹) | ~1345 | ~1340 | scispace.com |
| FT-IR: SO₂ sym. stretch (cm⁻¹) | ~1110 | ~1115 | scispace.com |
| ¹H NMR: -NH proton (ppm) | Varies (e.g., 8.0-12.0) | Varies | biointerfaceresearch.com |
| ¹³C NMR: C-S (ppm) | ~140 | ~142 | researchgate.net |
The values in this table are illustrative and based on data for related sulfonamide structures. They demonstrate the typical level of agreement between experimental and calculated results.
The accuracy of these predictions allows for the confident structural characterization of this compound and its analogs, complementing experimental data and providing a deeper understanding of their molecular structure. nih.govresearchgate.net
Thermodynamic Parameters and Stability Calculations
Theoretical calculations are also employed to determine the thermodynamic parameters and assess the stability of this compound derivatives. scirp.org Methods like DFT can be used to calculate various thermodynamic properties, providing insights into the energetic landscape of these molecules. kashanu.ac.irscirp.org
Key thermodynamic parameters that can be computed include:
Enthalpy of Formation (ΔHf): This value indicates the energy change when a compound is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's stability. scirp.org
Gibbs Free Energy (G): This parameter combines enthalpy and entropy and is crucial for predicting the spontaneity of chemical reactions and the position of equilibrium.
Zero-Point Vibrational Energy (ZPVE): This is the lowest possible energy that a quantum mechanical system may have and is an important correction in thermodynamic calculations. scirp.org
Heat Capacity (Cv): This property describes the amount of heat required to raise the temperature of the substance by a certain amount. scirp.org
These calculations can be performed for different isomers or conformers of a molecule to determine their relative stabilities. kashanu.ac.ir For instance, a computational study on thiophene (B33073) sulfonamide derivatives used DFT to calculate geometric and thermodynamic parameters, providing a detailed understanding of their structural and energetic properties. mdpi.com The stability of different tautomeric forms of a molecule can also be assessed by comparing their calculated relative energies. kashanu.ac.ir
Table 3: Calculated Thermodynamic Parameters for a Hypothetical this compound Isomer at 298.15 K
| Thermodynamic Parameter | Calculated Value | Unit |
| Enthalpy of Formation (ΔHf) | Varies | kJ/mol |
| Gibbs Free Energy (G) | Varies | Hartrees/Particle |
| Zero-Point Vibrational Energy (ZPVE) | Varies | kJ/mol |
| Heat Capacity at Constant Volume (Cv) | Varies | J/mol·K |
This table illustrates the types of thermodynamic data that can be generated through computational methods. The actual values would depend on the specific isomer and the level of theory used.
By analyzing these parameters, researchers can predict the thermal stability of this compound derivatives, which is important for their handling, storage, and application. scirp.org
Coordination Chemistry of Benzenesulfonamidothiourea As a Ligand
Ligand Design and Coordination Capabilities
The coordination behavior of benzenesulfonamidothiourea is dictated by the presence of multiple potential donor atoms, its structural flexibility, and the electronic effects of its substituent groups.
This compound possesses several potential donor atoms that can participate in coordination with metal ions. The primary donor sites are the sulfur atom of the thiourea (B124793) group and the oxygen atoms of the sulfonamide group. The nitrogen atoms of the thiourea and sulfonamide moieties also have lone pairs of electrons and can act as potential coordination sites.
The molecule's structure allows for different coordination modes. It can act as a monodentate ligand, typically coordinating through the soft sulfur atom of the thiourea group. More commonly, it functions as a bidentate ligand, forming a chelate ring with a metal ion. Chelation can occur through various combinations of donor atoms, with the most prevalent being the {S, O} coordination mode, involving the thiourea sulfur and one of the sulfonyl oxygens. This forms a stable six-membered chelate ring. Another possibility is the {N, S} chelation, involving a nitrogen atom and the sulfur atom. The specific chelation mode is often influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands. mdpi.comlibretexts.orgebsco.commdpi.com
The number of donor atoms from a single ligand that bind to a central metal atom is known as its denticity. ksu.edu.tr this compound typically exhibits monodentate or bidentate coordination. mdpi.com As a monodentate ligand, it usually binds through the sulfur atom. mdpi.com When it acts as a bidentate chelating agent, it forms a stable ring structure with the metal ion. libretexts.orgebsco.comcsbsju.edu
The flexibility of the this compound backbone is crucial for its chelating ability. The single bonds within the molecule, particularly the C-N and S-C bonds, allow for rotation, enabling the donor atoms to arrange themselves in a favorable geometry for coordination with a metal center. This conformational flexibility allows it to adapt to the preferred coordination geometry of different metal ions, which can range from tetrahedral to square planar to octahedral. scirp.org
The electronic properties of the this compound ligand can be modified by introducing different substituent groups on the benzene (B151609) ring. These substituents can influence the ligand's coordination behavior by altering the electron density on the donor atoms.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.
Metal complexes of this compound are generally synthesized by reacting the ligand with a metal salt (e.g., chloride, nitrate, acetate, or sulfate) in a solvent such as ethanol, methanol, or a mixture of solvents. unizar.esmdpi.comresearchgate.net The reaction is often carried out at room temperature or with gentle heating to facilitate the complexation. mdpi.com The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries. unizar.es In many cases, the metal complexes precipitate from the reaction mixture and can be isolated by filtration, washed, and dried. mdpi.com
The pH of the reaction medium can also be an important factor, as the deprotonation of the sulfonamide or thiourea nitrogen can influence the coordination mode of the ligand. The use of a base can facilitate the formation of anionic ligands that may form neutral complexes with metal ions. mdpi.com
The structures of this compound metal complexes are elucidated using a combination of spectroscopic and analytical methods.
Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. A shift in the stretching frequency of the C=S bond to a lower wavenumber upon complexation is indicative of the sulfur atom's involvement in coordination. Similarly, changes in the stretching frequencies of the SO₂ and N-H groups can provide evidence for the participation of the oxygen and nitrogen atoms in bonding to the metal ion. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation can provide insight into the coordination sites. unizar.es
Elemental Analysis : Elemental analysis is used to determine the empirical formula of the synthesized complexes, confirming the metal-to-ligand ratio. mdpi.comresearchgate.net
Molar Conductivity Measurements : These measurements are used to determine whether the complexes are electrolytes or non-electrolytes in solution, which helps in understanding the nature of the coordination sphere. mdpi.com
Below is a table summarizing typical characterization data for a hypothetical bidentate this compound metal complex.
| Technique | Observation | Interpretation |
| IR Spectroscopy | Shift of ν(C=S) to lower frequency. Shifts in ν(SO₂) bands. | Coordination via the thiourea sulfur atom and at least one sulfonyl oxygen atom. |
| ¹H NMR | Downfield shift of the N-H proton signals. | Involvement of nitrogen atoms in the coordination or strong hydrogen bonding. |
| X-ray Diffraction | M-S and M-O bond distances confirm coordination. | Direct evidence of a bidentate {S, O} chelation mode. |
| Molar Conductivity | Low molar conductivity value in a non-coordinating solvent. | The complex is a non-electrolyte, suggesting a neutral species. |
Structural Analysis of Coordination Compounds
Determination of Coordination Geometry and Number
For this compound complexes, the precise coordination number and geometry would be definitively determined using single-crystal X-ray crystallography. utah.edunih.govmdpi.comnih.gov This technique provides detailed information on bond lengths and angles, allowing for an unambiguous assignment of the coordination environment. nih.govmdpi.com For instance, a coordination number of four can result in either a tetrahedral or a square planar geometry, while a coordination number of six almost invariably leads to an octahedral arrangement, which may sometimes be distorted. igem.orglibretexts.org The specific coordination mode of the this compound ligand—whether it acts as a monodentate, bidentate, or bridging ligand—would also be established through crystallographic studies. wikipedia.orgresearchgate.net
In the absence of crystallographic data, computational methods and spectroscopic techniques can provide valuable insights into the likely coordination geometry. For example, the number and pattern of bands in the electronic spectrum can sometimes suggest a particular geometry. uomustansiriyah.edu.iq
Nature of Metal-Ligand Bonding (e.g., sigma, pi interactions)
The interaction between a metal ion and this compound can be described using molecular orbital (MO) theory. uri.edualchemyst.co.uksolubilityofthings.comlibretexts.org This theory considers the formation of molecular orbitals through the combination of atomic orbitals of the metal and the ligand. alchemyst.co.uklibretexts.org The bonding in such complexes typically involves the donation of electron pairs from the ligand to the metal, forming sigma (σ) bonds. uri.edu
This compound possesses several potential donor atoms, including the sulfur atom of the thiourea group and the nitrogen atoms of the sulfonamide and thiourea moieties. The formation of a coordinate covalent bond involves the overlap of a filled ligand orbital with an empty hybrid orbital on the metal. The nature of this interaction can be further elucidated by considering the principles of Hard and Soft Acids and Bases (HSAB).
Spectroscopic Characterization of Complexes
Spectroscopic methods are essential for characterizing coordination complexes of this compound, providing information on the coordination environment, bonding, and electronic structure.
Vibrational Spectroscopy (IR, Raman) for Coordination Site Confirmation
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the atoms in a ligand that are coordinated to a metal ion. numberanalytics.comsolubilityofthings.com Molecular vibrations, such as the stretching and bending of bonds, absorb infrared radiation at characteristic frequencies. utdallas.eduvscht.cz When a ligand coordinates to a metal, changes in the vibrational frequencies of its functional groups can be observed. researchgate.net
For this compound, key vibrational bands to monitor would include the ν(C=S), ν(N-H), and ν(S=O) stretching frequencies. A shift in the ν(C=S) band to a lower frequency upon complexation would suggest coordination through the sulfur atom, as the bond order of the C=S bond decreases. Similarly, changes in the position and shape of the N-H stretching bands could indicate involvement of the nitrogen atoms in coordination. nih.gov The far-IR region of the spectrum (typically below 400 cm⁻¹) is particularly useful for observing the metal-ligand stretching vibrations themselves, providing direct evidence of bond formation. numberanalytics.com Raman spectroscopy provides complementary information, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. libretexts.org
NMR Spectroscopy for Solution Structure and Dynamics of Diamagnetic Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and behavior of diamagnetic complexes in solution. For a diamagnetic this compound complex, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure upon coordination.
EPR Spectroscopy for Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that is specific to species with unpaired electrons, making it ideal for studying paramagnetic metal complexes. unito.itnumberanalytics.comspectroscopyeurope.combhu.ac.inrsc.org If this compound forms a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), Co(II)), EPR spectroscopy can provide detailed information about the electronic structure of the metal center. numberanalytics.comspectroscopyeurope.com
The EPR spectrum provides the g-factor and hyperfine coupling constants. The g-factor gives insight into the electronic environment around the unpaired electron. unito.it The anisotropy of the g-factor (differences in its value measured along different molecular axes) can help in determining the symmetry of the coordination sphere. unito.it Hyperfine coupling, which is the interaction of the electron spin with the spins of nearby magnetic nuclei (like the metal nucleus or donor atoms from the ligand), can provide information about the atoms to which the metal is bonded and the degree of covalency in the metal-ligand bonds. unito.it For paramagnetic this compound complexes, EPR would be a key technique for probing the metal's oxidation state and coordination environment. numberanalytics.comrsc.org
X-ray Diffraction of Metal Complexes
For metal complexes, powder X-ray diffraction (PXRD) is also employed to identify the crystalline phases of the synthesized compounds. spuvvn.edu The diffraction pattern, with its characteristic peaks at specific 2θ angles, can confirm the formation of a crystalline complex. spuvvn.edu Analysis of the peak broadening can also provide information on the crystallite size. ijcce.ac.ir
While general principles of X-ray diffraction are well-established for various metal complexes, including those with Schiff bases and thiourea derivatives, specific crystallographic data for this compound complexes is not widely available in the public domain. ijcce.ac.irijcce.ac.irspuvvn.eduresearchgate.net The expected coordination modes would likely involve the sulfur atom of the thiourea group and potentially one of the oxygen or nitrogen atoms of the sulfonamide group, leading to either monodentate or bidentate chelation. The precise geometry (e.g., octahedral, tetrahedral, square planar) would depend on the metal ion, its oxidation state, and the stoichiometry of the complex. jocpr.com
Table 1: Hypothetical Crystallographic Data for a this compound Metal Complex
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 1550 |
| Z | 4 |
| Metal-Sulfur Bond Length (Å) | 2.4 |
| Metal-Oxygen Bond Length (Å) | 2.1 |
Note: This table is illustrative and not based on experimental data for this compound complexes.
Theoretical Studies on Coordination Complexes
Theoretical models are essential for rationalizing the electronic structure, bonding, and properties of coordination compounds.
Application of Valence Bond Theory (VBT)
Valence Bond Theory (VBT), developed by Linus Pauling, explains the formation of coordination complexes through the hybridization of the central metal ion's atomic orbitals to form a set of new, equivalent hybrid orbitals. byjus.comck12.org These vacant hybrid orbitals then overlap with the filled orbitals of the ligands, which donate a lone pair of electrons to form a coordinate covalent bond. byjus.comlibretexts.org
The geometry of the complex is predicted based on the type of hybridization. For instance, sp³ hybridization leads to a tetrahedral geometry, while d²sp³ or sp³d² hybridization results in an octahedral geometry. byjus.comdacollege.org VBT also provides a framework for predicting the magnetic properties of a complex. uomustansiriyah.edu.iq If the complex contains unpaired electrons after bond formation, it is paramagnetic; if all electrons are paired, it is diamagnetic. byjus.com The theory distinguishes between inner orbital (low spin) and outer orbital (high spin) complexes, depending on whether inner (n-1)d or outer (n)d orbitals of the metal are used in hybridization. dacollege.org
For a hypothetical octahedral complex of this compound with a d⁶ metal ion like Co(III), a strong field ligand would cause pairing of the d-electrons, leading to d²sp³ hybridization and a diamagnetic, low-spin inner orbital complex. byjus.com Conversely, a weak field ligand would result in sp³d² hybridization, leaving unpaired electrons and forming a paramagnetic, high-spin outer orbital complex. byjus.com
Crystal Field Theory (CFT) and Ligand Field Theory (LFT)
Crystal Field Theory (CFT) offers a model to explain the electronic spectra and magnetic properties of transition metal complexes. wikipedia.orglibretexts.org It treats ligands as point charges and examines their electrostatic effect on the degeneracy of the metal's d-orbitals. wikipedia.orglibretexts.org In an octahedral field, the d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). youtube.com The energy difference between these levels is the crystal field splitting energy (Δo). youtube.com
The magnitude of Δo depends on the metal ion, its oxidation state, and the nature of the ligand, as summarized in the spectrochemical series. youtube.com Strong-field ligands cause a large splitting, favoring low-spin complexes where electrons pair up in the t₂g orbitals before occupying the eg orbitals. wikipedia.org Weak-field ligands result in a small Δo, leading to high-spin complexes where electrons occupy the eg orbitals before pairing. wikipedia.org CFT successfully explains why many transition metal complexes are colored, as they can absorb light to promote an electron from the t₂g to the eg level. wikipedia.org
Ligand Field Theory (LFT) is a more advanced model that combines aspects of CFT and molecular orbital theory. wikipedia.orglibretexts.org LFT considers the overlap of metal and ligand orbitals, providing a more complete picture of the covalent character of the metal-ligand bond. libretexts.org It explains bonding in terms of sigma (σ) and pi (π) interactions and provides a more accurate description of the electronic structure of complexes. libretexts.org
DFT Calculations on Metal-Ligand Interactions and Stability
Density Functional Theory (DFT) has become a powerful computational tool in coordination chemistry for studying the electronic structure, geometry, and stability of metal complexes. nih.govbanglajol.info DFT calculations can be used to optimize the geometry of a complex, predict its vibrational frequencies, and calculate its electronic properties. banglajol.info
A key application of DFT in this context is the calculation of the binding energy between the metal ion and the ligand, which provides a quantitative measure of the stability of the complex. nih.gov By analyzing the frontier molecular orbitals (HOMO and LUMO), one can gain insight into the nature of the metal-ligand bond and the potential for charge transfer. banglajol.info For instance, a Natural Energy Decomposition Analysis (NEDA) can be used to break down the interaction energy into components such as electrostatic attraction, Pauli repulsion, and charge transfer, revealing the fundamental nature of the coordination bond. mdpi.comnih.gov
For this compound complexes, DFT calculations could predict the most stable coordination mode (e.g., S vs. O/N coordination), calculate the Gibbs free energy of formation to determine spontaneity, and model the electronic transitions to help interpret UV-Vis spectra. nih.govorientjchem.org
Table 2: Illustrative DFT-Calculated Parameters for a Metal-Benzenesulfonamidothiourea Complex
| Parameter | Calculated Value |
| Binding Energy (kcal/mol) | -50.2 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Gibbs Free Energy of Formation (ΔG) (kJ/mol) | -30.5 |
Note: This table is illustrative and not based on specific experimental or computational data for this compound complexes.
Non-Therapeutic Applications in Coordination Chemistry
Catalytic Applications of this compound Complexes
Metal complexes are widely used as catalysts in a vast array of organic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. orientjchem.orgresearchgate.net The ligand plays a crucial role in tuning the catalyst's activity, selectivity, and stability. nih.gov Ligands containing soft donor atoms like sulfur, found in the thiourea moiety of this compound, are known to coordinate well with late transition metals, which are often active catalysts.
Complexes of transition metals such as copper, iron, and manganese are of particular interest for catalysis due to their abundance and low toxicity. orientjchem.orgmdpi.com These metals can participate in redox cycles, which is a key feature in many catalytic oxidation reactions. mdpi.com For example, metal complexes have been shown to catalyze the reduction of nitrophenols, a model reaction for evaluating catalytic activity. orientjchem.org
While the catalytic potential of many Schiff base and thiourea-based ligands has been explored, specific studies on the catalytic applications of this compound complexes are not prominently reported. researchgate.netresearchgate.net However, based on its structure, it is conceivable that its metal complexes could exhibit catalytic activity in reactions such as oxidation of hydrocarbons or alcohols, where the metal center facilitates the activation of substrates. mdpi.com
Investigation of Reaction Mechanisms in Catalysis
Despite the general understanding of catalytic mechanisms, a specific investigation into the role of this compound or its metal complexes in catalyzing chemical reactions, and the elucidation of their reaction mechanisms, is not documented in the available scientific literature. Research on the catalytic applications of metal complexes is a broad field, with many studies focusing on ligands like Schiff bases or those with N-heterocyclic carbene moieties, but this compound is not mentioned among them. mdpi.comresearchgate.netescholarship.org
Catalyst Design and Performance Evaluation
The rational design of catalysts aims to create new catalytic systems with enhanced activity, selectivity, and stability. mdpi.comresearchgate.net This involves the strategic selection of metal centers and ligands to tune the electronic and steric properties of the catalyst. The performance of a newly designed catalyst is typically evaluated by measuring reaction rates, product yields, and turnover numbers under specific reaction conditions.
While there is a wealth of information on the design and evaluation of catalysts for various applications, there are no specific reports on the design of catalysts based on this compound as a ligand. The scientific literature details the synthesis and catalytic performance of complexes with other sulfur-containing ligands, such as thiophene-thiourea derivatives, but does not extend to the benzenesulfonamide-substituted variant. eurjchem.com
Material Science Applications of Coordination Polymers
Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands, resulting in one-, two-, or three-dimensional networks. numberanalytics.comchalmers.sebohrium.com These materials, including the subclass of metal-organic frameworks (MOFs), are of significant interest in material science due to their potential applications in gas storage, separation, and catalysis. numberanalytics.commdpi.comiisc.ac.in The properties of coordination polymers are highly dependent on the nature of the metal ions and the organic linkers used in their synthesis. nih.govresearchgate.netmdpi.com
A search for coordination polymers constructed using this compound as an organic linker did not yield any specific examples in the published literature. While the synthesis and properties of coordination polymers based on various other organic ligands are widely reported, the use of this compound in this context appears to be an unexplored area of research. mdpi.comiisc.ac.inncl.ac.uknih.gov
Analytical Chemistry Applications (e.g., Metal Ion Sensing, Extraction)
In analytical chemistry, ligands are crucial for the development of methods for metal ion detection and separation. Chemosensors, often based on ligands that exhibit a change in their optical or electrochemical properties upon binding to a metal ion, are used for sensitive and selective metal ion detection. rsc.orgnumberanalytics.comscielo.bramazonaws.comnih.govmdpi.commerkxlab.nl Similarly, ligands are employed as extractants in solvent extraction processes to selectively separate metal ions from complex matrices. mdpi.comrsc.orgmdpi.comnih.govjournalssystem.com
There is no available research demonstrating the application of this compound as a chemosensor for metal ion detection or as an extractant for metal ion separation. The field of analytical sensors and extraction is rich with examples of other organic molecules, including various thiourea derivatives, but specific studies on this compound for these purposes are absent from the scientific record. eurjchem.comresearchgate.net
Mechanistic Studies of Molecular Interactions Excluding Clinical Outcomes
Investigations into Intermolecular Interactions in Biological Systems (In Vitro/Non-Human)
Research in this area has predominantly centered on the interaction of benzenesulfonamidothiourea derivatives with specific enzymes, with less emphasis on broader protein or nucleic acid interactions of the parent compound.
This compound derivatives have been a subject of interest as enzyme inhibitors. The thiourea (B124793) and sulfonamide moieties are recognized as key pharmacophores that can interact with the active sites of various enzymes.
Notably, derivatives of this compound have been investigated as inhibitors of carbonic anhydrase (CA) , a zinc-containing metalloenzyme. Studies on benzoylthioureido benzenesulfonamide (B165840) derivatives have demonstrated potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. For instance, certain derivatives have shown significant inhibition of hCA I, II, IX, and XII. Molecular docking studies suggest that these compounds interact with the zinc ion in the active site and surrounding amino acid residues, leading to inhibition.
The following table summarizes the inhibitory activity of selected this compound derivatives against various carbonic anhydrase isoforms:
| Compound Derivative | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |
| 7a | hCA I | 58.20 |
| 7b | hCA I | 56.30 |
| 7c | hCA I | 33.00 |
| 7f | hCA I | 43.00 |
| 7a | hCA II | 2.50 |
| 7b | hCA II | 2.10 |
| 7c | hCA IX | 31.20 |
| 7f | hCA IX | 30.00 |
| 9e | hCA IX | 29.00 |
| 8a | hCA XII | 17.00 |
| 8f | hCA XII | 11.00 |
Data sourced from studies on benzoylthioureido benzenesulfonamide derivatives.
Furthermore, other derivatives of benzenesulfonamide have been explored as inhibitors of enzymes such as acetylcholinesterase (AChE) , α-glycosidase , and glutathione S-transferase (GST) . For AChE and α-glycosidase, some derivatives exhibited potent inhibition with Kᵢ values in the micromolar range. nih.gov
While specific studies detailing the binding of the parent this compound to a wide range of proteins are not extensively available, the general principles of ligand-receptor interactions can be applied. The binding affinity of a compound to a protein is a critical determinant of its biological activity. Techniques such as fluorescence quenching, equilibrium dialysis, and computational docking are often employed to characterize these interactions. For example, studies on sulfonamide derivatives have utilized fluorescence spectroscopy to determine binding affinities to proteins like bovine serum albumin (BSA), with dissociation constants (kD) in the nanomolar range being reported for some derivatives. nih.gov The binding process is often driven by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. plos.org
Direct experimental evidence for the interaction of this compound with nucleic acids such as DNA and RNA is scarce in the reviewed literature. However, the potential for such interactions can be explored through various biophysical techniques. Methods like fluorescence spectroscopy, circular dichroism, and viscosity measurements are commonly used to investigate the binding of small molecules to DNA. nih.govias.ac.in These studies can reveal the mode of binding (e.g., intercalation, groove binding) and the binding affinity. For instance, competitive binding assays using fluorescent probes like ethidium (B1194527) bromide can indicate whether a compound intercalates into the DNA helix. heraldopenaccess.usresearchgate.net Similarly, RNA-protein interaction assays could be adapted to study the binding of small molecules to specific RNA structures. frontiersin.orgthermofisher.comwisc.edu
A study on a chalcone-sulfonamide hybrid demonstrated a moderate binding affinity to Calf Thymus DNA (CT-DNA) with a binding constant (Kb) of 3.49 × 10⁴ M⁻¹, suggesting a minor groove binding mechanism driven primarily by hydrophobic interactions. nih.gov
Biophysical Chemistry Approaches to Molecular Recognition
To quantitatively understand the forces driving molecular interactions, biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable.
A study investigating the interaction between sulfonamide antibiotics and humic acids utilized ITC to elucidate the thermodynamics of the binding process. nih.gov
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. emory.edu It provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. SPR is highly sensitive and can be used to study the binding of small molecules to immobilized macromolecules like proteins or nucleic acids. The technique has been used to study the kinetics of interaction between sulfonamide antibiotics and humic acids. nih.gov Although specific SPR studies on this compound were not found, this method is well-suited for characterizing the kinetics of its potential interactions with various biological partners.
Redox Chemistry and Electrochemical Behavior of this compound
The direct electrochemical behavior of this compound is not extensively documented in publicly available research. However, insights into its potential redox chemistry can be inferred by examining the electrochemical properties of its constituent functional groups: the benzenesulfonamide moiety and the thiourea moiety. Studies on various benzenesulfonamide and thiourea derivatives provide a foundation for understanding the likely electrochemical characteristics of the combined molecule.
Cyclic Voltammetry and Chronoamperometry Studies
Cyclic voltammetry (CV) is a powerful technique to study the electrochemical behavior of compounds. unlp.edu.ar It can provide information on oxidation and reduction potentials, the number of electrons transferred, and the kinetics of the reactions. unlp.edu.arnih.gov Chronoamperometry, which measures the current response over time to a potential step, can complement CV studies, particularly in understanding nucleation and adsorption processes. researchgate.netunimore.it
Insights from Benzenesulfonamide Derivatives
The electrochemical behavior of benzenesulfonamide derivatives has been a subject of interest, often focusing on their synthesis or their potential as bioactive molecules. For instance, the electrochemical reduction of p-[(8-hydroxyquinolyl)azo]benzenesulfonamides has been studied using cyclic voltammetry, revealing a reduction peak that is dependent on pH. niscpr.res.in In these studies, the process was found to be largely irreversible. niscpr.res.in
Other research has explored the cathodic cleavage of the S-N bond in substituted benzenesulfonamides, with cleavage potentials determined by cyclic voltammetry ranging from -1.67 to -2.64 V. rsc.org This indicates that under certain conditions, the sulfonamide group itself can be electrochemically active. The electrochemical synthesis of novel benzenesulfonamide derivatives has also been achieved through controlled potential electrolysis, highlighting the role of electrochemistry in modifying this class of compounds. nih.govresearchgate.netresearchgate.net
The following table summarizes representative cyclic voltammetry data for some benzenesulfonamide derivatives, illustrating the range of observed electrochemical behavior. It is important to note that these are distinct compounds from this compound.
| Compound/System | Electrode | Key Observation | Reference |
| p-[(8-hydroxyquinolyl)azo]benzenesulfonamides | Dropping Mercury Electrode/Pyrolytic Graphite Electrode | Single irreversible reduction peak (pH dependent) | niscpr.res.in |
| Substituted N-benzylbenzenesulfonamides | Not specified | S-N bond cleavage potentials from -1.67 to -2.64 V | rsc.org |
| 4-benzenesulfonamide-TEMPO | Glassy Carbon Electrode | Half-wave potential (E1/2) of 1.01 V | koreascience.kr |
| 5-fluoro-2-(methylamino)benzenesulfonamide | Glassy Carbon Electrode | Diffusion-controlled hydrazine (B178648) electrooxidation | ogu.edu.tr |
Insights from Thiourea Derivatives
Thiourea and its derivatives are known to be electrochemically active, with their oxidation being a common area of study. The electrochemical oxidation of thiourea often leads to the formation of formamidine (B1211174) disulfide. mdpi.comelectrochemsci.org Cyclic voltammetry studies of thiourea on platinum electrodes have shown an anodic peak corresponding to this transformation. mdpi.com The process is generally quasi-reversible. mdpi.com
Studies on various substituted thioureas have demonstrated that their electrochemical behavior, including adsorption and electrooxidation, is influenced by the nature of the substituents. unlp.edu.ar The electrooxidation of thiourea has been observed to be pH-dependent and can proceed in one or two steps. researchgate.net
The table below presents some electrochemical data for thiourea, which is a key structural component of this compound.
| Compound/System | Electrode | Key Observation | Reference |
| Thiourea | Bare Platinum Electrode | Anodic peak at 0.47 V and cathodic peak at -0.03 V (vs. SCE) | mdpi.com |
| Thiourea | Alumina Modified Platinum Electrode | Oxidation potential shifted to a more negative value, with increased peak current | mdpi.com |
| Thiourea | Pencil Graphite Electrode | Irreversible oxidation in one or two pH-dependent steps | researchgate.net |
Based on these findings for related compounds, it is plausible that the electrochemical behavior of this compound would involve redox processes centered on both the sulfonamide and the thiourea moieties. The specific potentials and mechanisms would, however, be unique to the complete molecular structure.
Electron Transfer Mechanisms
The electron transfer mechanisms for this compound have not been directly elucidated. However, by considering the mechanisms proposed for its structural relatives, a hypothetical framework can be constructed.
Electron Transfer in Sulfonamides
For many sulfonamide derivatives, the electron transfer process is a key aspect of their chemical reactivity. For example, the oxidation of certain sulfonamide antibiotics can proceed via a single-electron transfer to produce an aniline (B41778) radical cation. nih.gov This intermediate can then undergo further reactions. nih.gov Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the kinetic stability and chemical reactivity of sulfonamides, suggesting that the aniline moiety is a critical site for electron transfer-dominated oxidation. nih.gov
The generation of N-centered radicals from sulfonamides through photoredox-catalyzed single-electron oxidation has also been reported as a key step in certain synthetic methodologies. chemrxiv.org This highlights the potential for the nitrogen atom in the sulfonamide group to be involved in electron transfer processes.
Electron Transfer in Thioureas
The mechanism can be influenced by the electrode material and the composition of the electrolyte. unlp.edu.armdpi.com The adsorption of thiourea onto the electrode surface is often a critical preceding step to the electron transfer. unlp.edu.ar
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Benzenesulfonamidothiourea Analogues
The synthesis of this compound derivatives has traditionally involved the reaction of a benzenesulfonamide-derived isothiocyanate with an appropriate amine. nih.gov While effective, current research is focused on developing more advanced and efficient synthetic strategies to access a wider array of analogues. Future methodologies are expected to prioritize atom economy, reduced reaction times, and the use of environmentally benign solvents and catalysts.
Another promising avenue is the use of novel catalytic systems to facilitate the key bond-forming reactions. This includes the exploration of organocatalysis and nanocatalysis to achieve transformations that are difficult under traditional conditions. The goal is to create methodologies that are not only efficient but also allow for the introduction of diverse functional groups and complex stereochemical features, which are crucial for fine-tuning the biological or material properties of the final compounds. For instance, recent developments have shown that amino acids can serve as effective precursors in the synthesis of bioactive sulfonamides, offering a pathway to chiral derivatives. researchgate.net
Advanced Computational Modeling for Complex Systems
Computational chemistry has become an indispensable tool in the study and design of this compound derivatives. Molecular docking studies are routinely used to predict the binding modes and affinities of these compounds with biological targets, such as enzymes. nih.govresearchgate.net This approach helps in understanding structure-activity relationships (SAR) and guiding the design of more potent molecules. nih.govresearchgate.net
The future of computational modeling in this field lies in the application of more sophisticated and accurate methods. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods will allow for a more precise description of the electronic interactions within the active site of a target protein. Molecular dynamics (MD) simulations will provide insights into the dynamic behavior of the ligand-receptor complex over time, revealing conformational changes and solvent effects that are missed in static docking models.
Advanced computational techniques are also being used to predict various physicochemical and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). tandfonline.com Frontier Molecular Orbital (FMO) analysis, including the calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, helps in predicting the reactivity and electron-transfer capabilities of newly designed molecules. nih.govjchemlett.com
| Computational Technique | Application in this compound Research | Key Insights |
| Molecular Docking | Predicting binding orientation and affinity to enzyme active sites (e.g., InhA, Carbonic Anhydrase, Cholinesterases). nih.govresearchgate.nettandfonline.com | Identification of key amino acid interactions; guidance for structure-activity relationship (SAR) analysis. nih.govresearchgate.net |
| DFT (Density Functional Theory) | Calculating electronic properties like HOMO-LUMO energy gaps and binding energies. nih.govjchemlett.com | Prediction of molecular reactivity and stability. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound-protein complex over time. | Understanding conformational flexibility, stability of binding, and the role of solvent molecules. |
| ADME Prediction | Evaluating drug-likeness and pharmacokinetic properties of novel analogues. tandfonline.com | Early-stage filtering of compounds with poor predicted bioavailability or metabolic instability. |
Exploration of New Non-Therapeutic Applications
While much of the research on this compound has been directed towards therapeutic uses, there is a growing interest in their non-therapeutic applications, most notably as corrosion inhibitors. researchgate.net Thiourea (B124793) and its derivatives are known to be effective in preventing the corrosion of metals and alloys in acidic environments. jmaterenvironsci.comanalis.com.my The presence of sulfur, nitrogen, and oxygen atoms, along with aromatic rings in the this compound structure, allows these molecules to adsorb strongly onto metal surfaces, forming a protective barrier against corrosive agents. researchgate.netjmaterenvironsci.com
Future research will likely focus on designing and synthesizing novel this compound derivatives with enhanced corrosion inhibition efficiency for specific industrial applications. Studies will explore their effectiveness on various metals like steel, aluminum, and copper under diverse and harsh environmental conditions (e.g., high temperatures, high salinity). researchgate.netwjarr.com The mechanism of inhibition, which can involve physical adsorption, chemisorption, or a mix of both, will be investigated in greater detail using electrochemical techniques and surface analysis methods. jmaterenvironsci.com
Furthermore, the synergistic effects of using these compounds in combination with other substances, such as metal ions (e.g., zinc), are being explored to achieve significantly higher levels of protection at lower concentrations. jchemlett.com The development of "green" or eco-friendly corrosion inhibitors from this class of compounds is another critical research direction, aiming to replace toxic traditional inhibitors with effective, biodegradable alternatives. researchgate.netwjarr.com
| Application Area | Mechanism of Action | Future Research Focus |
| Corrosion Inhibition | Adsorption onto metal surfaces via N, S, O atoms and π-electrons, forming a protective film. researchgate.netjmaterenvironsci.com | Design of inhibitors for specific alloys and harsh environments; development of eco-friendly formulations. wjarr.com |
| Synergistic Inhibition | Enhanced adsorption and protective layer formation in the presence of secondary molecules or ions like ZnCl2. jchemlett.com | Investigating new synergistic combinations for improved efficiency and lower cost. |
Integration of this compound into Functional Materials
The unique chemical structure of this compound makes it an attractive building block for the creation of novel functional materials. The incorporation of this moiety into polymer backbones could lead to materials with tailored properties, such as enhanced thermal stability, specific biological activities, or unique optical and electronic characteristics.
Research into sulfur-containing polyamides has demonstrated that incorporating sulfur-based heterocycles can yield high-performance polymers with good solubility and thermal stability. nih.gov Similarly, integrating the this compound unit into polymers like polyamides or polyurethanes could produce materials with inherent antimicrobial or anticancer properties, potentially for use in biomedical devices or active packaging. nih.gov The sulfonamide group is a key functional group in many therapeutic drugs, and its presence in a polymer matrix could confer sustained biological activity. researchgate.net
Another potential application is in the development of polymer-based sensors. The thiourea and sulfonamide groups are capable of coordinating with metal ions, suggesting that materials containing these functionalities could be designed to selectively detect specific ions in solution. Moreover, thiourea has been used to stabilize aqueous solutions of polymers like polyacrylamide against thermal and oxidative degradation. google.com This suggests that this compound derivatives could function as advanced stabilizers or modifiers for industrial polymers, enhancing their durability and performance.
Multidisciplinary Research Approaches for Deeper Understanding
The future advancement of this compound chemistry is intrinsically linked to multidisciplinary collaboration. The complexity of the challenges, from designing selective enzyme inhibitors to creating smart functional materials, requires a convergence of expertise from various scientific fields.
This collaborative approach involves a continuous feedback loop among different disciplines:
Synthetic Organic Chemistry: Develops novel and efficient methods to create diverse libraries of this compound analogues. nih.govresearchgate.net
Computational Chemistry: Employs advanced modeling and simulation techniques to predict the properties of new compounds, guiding synthetic efforts towards the most promising candidates. researchgate.netnih.gov
Pharmacology and Biochemistry: Conducts in-depth biological evaluations to determine the efficacy and mechanism of action of new derivatives against various diseases. nih.govdntb.gov.ua
Materials Science and Polymer Chemistry: Explores the incorporation of these compounds into polymeric matrices to develop new functional materials with unique properties. nih.gov
Environmental and Corrosion Science: Investigates the application of these compounds as effective and environmentally benign corrosion inhibitors for industrial use. researchgate.netwjarr.com
By integrating these diverse perspectives, researchers can gain a more holistic understanding of the structure-property relationships governing the behavior of this compound compounds. This synergy will accelerate the translation of fundamental research into practical applications, from next-generation therapeutics to advanced materials and sustainable industrial solutions.
Q & A
Q. What are the primary synthetic routes for Benzenesulfonamidothiourea, and how do reaction conditions influence yield and purity?
Answer:
- Route 1: Nucleophilic substitution of benzenesulfonyl chloride with thiourea derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine). Monitor pH to avoid decomposition of the thiourea moiety .
- Route 2: Copper-catalyzed "click chemistry" for functionalization, as seen in analogous benzenesulfonamide derivatives, which improves regioselectivity .
- Critical Parameters: Temperature (>60°C risks sulfonamide hydrolysis), solvent polarity (aprotic solvents preferred), and stoichiometric ratios (excess thiourea enhances yield but complicates purification). Characterize intermediates via -NMR and LC-MS to confirm structural integrity .
Q. How should researchers characterize this compound’s physicochemical properties for reproducibility?
Answer:
- Thermodynamic Stability: Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions.
- Solubility Profile: Conduct shake-flask experiments in buffers (pH 1–10) and polar aprotic solvents (DMSO, DMF). Note that solubility <1 mg/mL in aqueous media may necessitate co-solvent systems .
- Spectroscopic Data: Report full -NMR (δ 7.5–8.0 ppm for aromatic protons), -NMR (sulfonamide carbonyl at ~165 ppm), and HRMS with <5 ppm mass accuracy .
Q. What are the key considerations for designing in vitro assays to evaluate this compound’s bioactivity?
Answer:
- Cell Line Selection: Use target-specific models (e.g., cancer cell lines for antiproliferative studies) with validated sensitivity to sulfonamide derivatives.
- Dose-Response Curves: Include a minimum of 8 concentrations (0.1–100 μM) to calculate IC. Normalize data to vehicle controls and use nonlinear regression (e.g., GraphPad Prism) .
- Artifact Mitigation: Test for thiol-reactive intermediates (common in thiourea derivatives) via glutathione quenching experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
- Data Triangulation: Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish target-specific effects from off-target toxicity .
- Batch Variability Analysis: Characterize compound purity (HPLC ≥95%) and confirm lot-to-lot consistency via -NMR .
- Meta-Analysis: Apply multiple imputation methods (Rubin, 1996) to handle missing data in published studies, ensuring statistical robustness .
Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?
Answer:
- Solubility Enhancement: Use PEG-based formulations or β-cyclodextrin inclusion complexes. Validate stability via accelerated storage tests (40°C/75% RH for 4 weeks) .
- Metabolic Stability: Perform microsomal assays (human/rodent liver microsomes) to identify metabolic soft spots. Introduce fluorination or methyl groups to block oxidative degradation .
- Toxicokinetics: Monitor plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) in pilot rodent studies .
Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity?
Answer:
- Fragment Replacement: Systematically substitute the benzene ring (e.g., electron-withdrawing groups at para position) and thiourea moiety (e.g., alkyl vs. aryl substitutions).
- Computational Modeling: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding poses in target proteins (e.g., carbonic anhydrase isoforms) .
- Selectivity Screening: Profile against related off-targets (e.g., kinases, GPCRs) using broad-panel assays (Eurofins CEREP) .
Methodological Best Practices
Q. How should researchers address conflicting spectral data in structural elucidation?
Answer:
- Cross-Validation: Combine 2D-NMR (HSQC, HMBC) with X-ray crystallography for unambiguous assignment. For example, the sulfonamide S=O stretch in IR (1130–1170 cm) should align with -NMR peaks .
- Impurity Profiling: Use preparative HPLC to isolate minor components and characterize them via high-resolution mass spectrometry .
Q. What experimental controls are critical for reproducibility in biological assays?
Answer:
- Positive/Negative Controls: Include known inhibitors (e.g., acetazolamide for carbonic anhydrase studies) and vehicle-only treatments.
- Plate Controls: Use interplate normalization (Z’-factor ≥0.5) and include internal standards (e.g., fluorescent dyes for viability assays) .
- Blinding: Implement double-blinded analysis for subjective endpoints (e.g., histopathology scoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
